molecular formula C7H11FN4O B1476507 2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one CAS No. 2097988-92-4

2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one

Cat. No.: B1476507
CAS No.: 2097988-92-4
M. Wt: 186.19 g/mol
InChI Key: ADFRSMNUCYLPTM-UHFFFAOYSA-N
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Description

“2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one” is a chemical compound used in scientific research. It shows great potential for applications in various fields due to its unique properties and versatile nature. The molecular formula of this compound is C7H11FN4O .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of click chemistry approaches . This method has gained much attention due to its immense known medicinal importance .


Molecular Structure Analysis

The molecular structure of “this compound” is stabilized by C-H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a axis .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 186.187 Da and the monoisotopic mass is 186.091690 Da .

Scientific Research Applications

Organic Synthesis and Drug Discovery

  • Synthesis of Azido-Containing Compounds : This compound serves as a starting material for synthesizing a range of azido-containing derivatives. For instance, it has been utilized in the synthesis of compounds exhibiting potential cytotoxic activities and for studying their binding with proteins such as human serum albumin, which is crucial for understanding drug pharmacokinetics and designing new therapeutic molecules (Govindhan et al., 2017). The ability to incorporate azido groups through click chemistry significantly expands the toolkit available for developing novel drugs with improved efficacy and safety profiles.

  • Molecular Docking Studies : The derived compounds from 2-Azido-1-(4-fluoropiperidin-1-yl)ethan-1-one have been subject to molecular docking studies to understand their potential interactions with biological targets. These studies help in predicting the binding efficiency and mechanism of action of new molecules, thereby facilitating the design of compounds with desired biological activities.

Material Science and Coordination Chemistry

  • Synthesis of Coordination Compounds : Azido groups in the molecule have been used to synthesize coordination compounds with metals, leading to materials with intriguing magnetic properties. For example, azido-bridged Co(II) compounds have been synthesized, showcasing different dimensional structures and magnetic behaviors, which are essential for developing new materials for electronics, data storage, and catalysis (Li et al., 2008).

  • Polymer Modification : In the field of polymer science, the azido functionality is utilized for post-polymerization modifications, enabling the generation of polymers with tailored surface properties and functionalities. This adaptability is crucial for creating specialized materials for applications ranging from biotechnology to materials engineering.

Photoredox Catalysis

  • Photoredox Catalysis in Organic Synthesis : Utilizing this compound in photoredox catalysis demonstrates its versatility in organic synthesis. For example, it participates in alkylazidation reactions of alkenes, introducing azido groups into molecules under mild conditions, which is valuable for constructing complex molecules efficiently and with high selectivity (Yang et al., 2020).

Properties

IUPAC Name

2-azido-1-(4-fluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FN4O/c8-6-1-3-12(4-2-6)7(13)5-10-11-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFRSMNUCYLPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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